Cas no 2229299-79-8 (2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid)

2,2-Difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. The presence of difluoromethyl and hydroxy-methylphenyl groups enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural features contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The compound’s well-defined stereochemistry and functional group compatibility allow for versatile modifications, facilitating its use in medicinal chemistry and material science. High purity and consistent synthesis protocols ensure reliability for research and industrial applications.
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid structure
2229299-79-8 structure
商品名:2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
CAS番号:2229299-79-8
MF:C10H10F2O3
メガワット:216.181410312653
CID:6456105
PubChem ID:165672794

2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
    • EN300-1959174
    • 2229299-79-8
    • インチ: 1S/C10H10F2O3/c1-6-2-3-7(4-8(6)13)5-10(11,12)9(14)15/h2-4,13H,5H2,1H3,(H,14,15)
    • InChIKey: NXJWDSBIWXPHRY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(CC1C=CC(C)=C(C=1)O)F

計算された属性

  • せいみつぶんしりょう: 216.05980050g/mol
  • どういたいしつりょう: 216.05980050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 57.5Ų

2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1959174-0.5g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
0.5g
$1646.0 2023-09-17
Enamine
EN300-1959174-1.0g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
1g
$1714.0 2023-06-01
Enamine
EN300-1959174-0.05g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
0.05g
$1440.0 2023-09-17
Enamine
EN300-1959174-10g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
10g
$7373.0 2023-09-17
Enamine
EN300-1959174-2.5g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
2.5g
$3362.0 2023-09-17
Enamine
EN300-1959174-5.0g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
5g
$4972.0 2023-06-01
Enamine
EN300-1959174-0.25g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
0.25g
$1577.0 2023-09-17
Enamine
EN300-1959174-5g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
5g
$4972.0 2023-09-17
Enamine
EN300-1959174-1g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
1g
$1714.0 2023-09-17
Enamine
EN300-1959174-10.0g
2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid
2229299-79-8
10g
$7373.0 2023-06-01

2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid 関連文献

2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acidに関する追加情報

Comprehensive Overview of 2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid (CAS No. 2229299-79-8)

2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid (CAS No. 2229299-79-8) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of difluoro and hydroxyphenyl moieties makes it a promising candidate for drug development, particularly in the design of enzyme inhibitors and bioactive molecules. Researchers are increasingly exploring its potential in addressing metabolic disorders and inflammatory diseases, aligning with current trends in precision medicine.

The compound's CAS number 2229299-79-8 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and safety documentation. Its propanoic acid backbone, combined with fluorine substitutions, enhances its stability and bioavailability, making it a subject of interest in medicinal chemistry. Recent studies highlight its role in modulating oxidative stress pathways, a hot topic in aging and chronic disease research. This aligns with growing public interest in anti-aging compounds and nutraceuticals.

From a synthetic perspective, 2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling or electrophilic fluorination. These methods are frequently searched by chemists seeking green chemistry alternatives or high-yield synthetic routes. The compound's logP value and hydrogen bonding capacity are also key parameters discussed in QSAR modeling forums, reflecting its relevance in computational drug design.

In industrial applications, this compound is being evaluated for its potential in crop protection formulations, responding to the global demand for sustainable agriculture solutions. Its fluorine atoms contribute to pesticidal activity while minimizing environmental persistence, a balance highly sought after in agrochemical innovation. Patent analyses reveal its inclusion in novel herbicide adjuvants, coinciding with increased searches for eco-friendly pest control methods.

Analytical characterization of CAS 2229299-79-8 typically employs LC-MS and NMR spectroscopy, techniques widely discussed in quality control circles. The compound's chromatographic behavior is particularly noteworthy, as it influences purification strategies for GMP manufacturing. These aspects resonate with professionals searching for analytical method validation protocols or impurity profiling techniques.

Emerging discussions in bioconjugation chemistry suggest potential uses of this molecule as a linker in antibody-drug conjugates (ADCs), a rapidly growing sector in oncology therapeutics. Its carboxylic acid group allows for diverse derivatization, addressing frequent queries about click chemistry compatibility. Such applications position it at the intersection of small molecule drugs and biologics, two trending domains in pharmaceutical searches.

Environmental fate studies of 2,2-difluoro-3-(3-hydroxy-4-methylphenyl)propanoic acid indicate moderate biodegradability, making it a candidate for benign by design initiatives. This aligns with regulatory shifts toward PFAS alternatives and industry searches for fluorochemical replacements. The compound's structure-activity relationships continue to be refined through high-throughput screening programs, reflecting its evolving role in drug discovery pipelines.

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